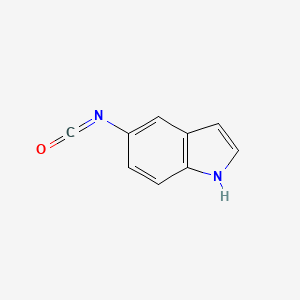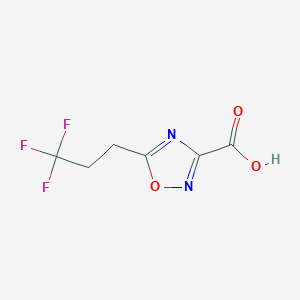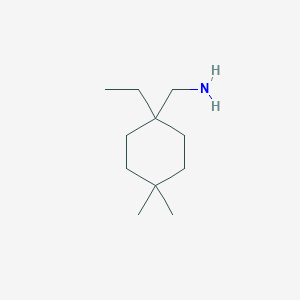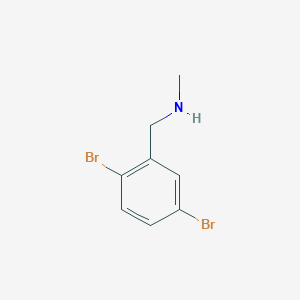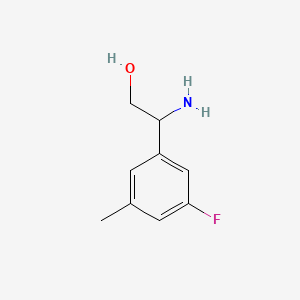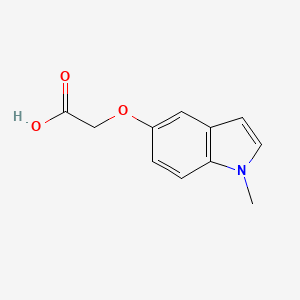
2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid typically involves the reaction of 1-methyl-1H-indole-5-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the indole and the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.
Uniqueness
2-((1-Methyl-1H-indol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-(1-methylindol-5-yl)oxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-5-4-8-6-9(2-3-10(8)12)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) |
Clé InChI |
OIZMFFLXWDVMOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


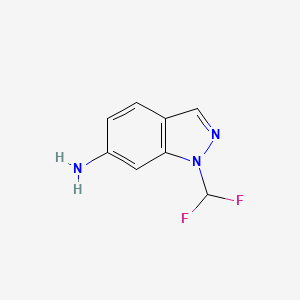
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
